
Tert-butyl 9H-purine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9H-purine-6-carboxylate: is a chemical compound with the molecular formula C11H14N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9H-purine-6-carboxylate typically involves the reaction of purine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 9H-purine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: It can be reduced to yield other purine-based compounds.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction could produce purine-6-carboxylate esters .
Scientific Research Applications
Tert-butyl 9H-purine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in biological processes and as a building block for nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 9H-purine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to nucleoside analogs, which are incorporated into DNA or RNA, disrupting the replication process of viruses or cancer cells. This makes it a valuable compound in antiviral and anticancer research .
Comparison with Similar Compounds
- Tert-butyl 6-chloro-9H-purine-9-carboxylate
- Tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
- N-BOC-6-chloro-9H-purine-2-amine
Comparison: Tert-butyl 9H-purine-6-carboxylate is unique due to its specific tert-butyl ester group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
tert-butyl 7H-purine-6-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)7-6-8(13-4-11-6)14-5-12-7/h4-5H,1-3H3,(H,11,12,13,14) |
InChI Key |
LJFWEXGFQYHEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15067656.png)
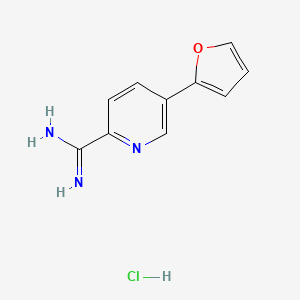
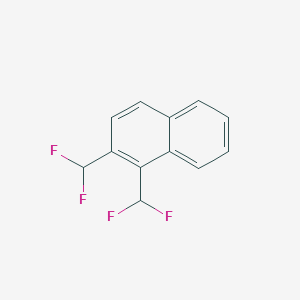
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)
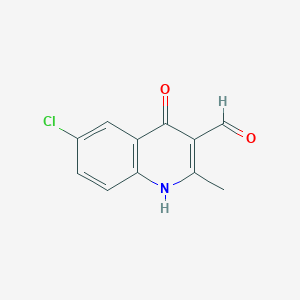
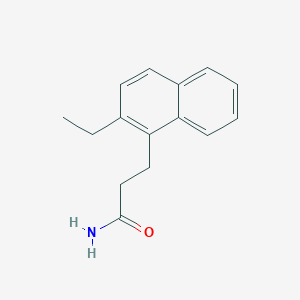
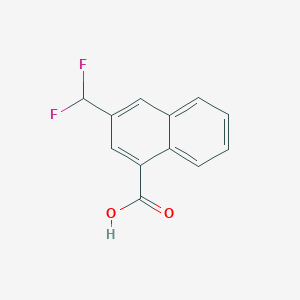

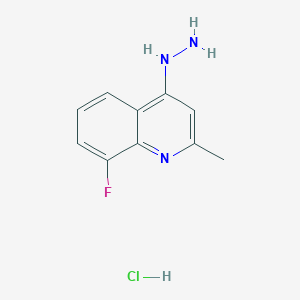
![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)

![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)
